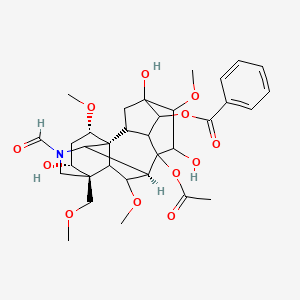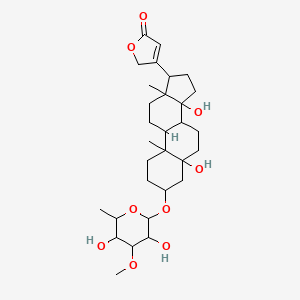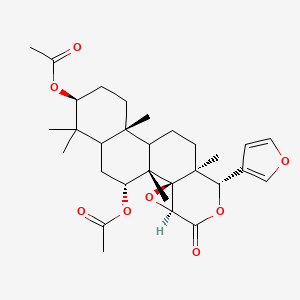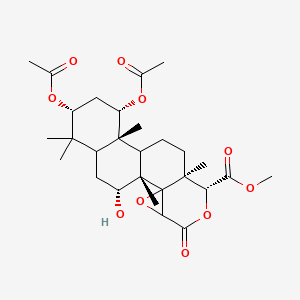
Heteropeucenin, methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heteropeucenin, Methyl Ether is a naturally occurring chromone compound found in the plant Harrisonia perforata . It is known for its yellow crystalline solid form and distinctive aromatic odor . This compound has been studied for its various biological activities, including antibacterial, anti-inflammatory, and antioxidant properties .
Métodos De Preparación
Heteropeucenin, Methyl Ether is typically extracted from natural sources, particularly from plants in the Rutaceae family . The extraction process involves isolating the compound from the plant material, followed by purification and crystallization . Additionally, synthetic routes for this compound involve chemical synthesis methods that can vary based on experimental conditions and requirements .
Análisis De Reacciones Químicas
Heteropeucenin, Methyl Ether undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Heteropeucenin, Methyl Ether has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of chromones and flavonoids.
Mecanismo De Acción
The mechanism of action of Heteropeucenin, Methyl Ether involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of bacterial growth, reduction of inflammation, and scavenging of free radicals . The specific molecular targets and pathways involved in these processes are still under investigation, but it is known to interact with enzymes and receptors related to these biological activities .
Comparación Con Compuestos Similares
Heteropeucenin, Methyl Ether can be compared with other similar chromone compounds, such as:
Heteropeucenin: The parent compound without the methyl ether group.
Chromone: The basic structure shared by this compound and other chromones.
Flavonoids: A broader class of compounds that includes chromones and other related structures.
This compound is unique due to its specific substitution pattern and biological activities, which distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C16H18O4 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
5-hydroxy-7-methoxy-2-methyl-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C16H18O4/c1-9(2)5-6-11-14(19-4)8-13(18)15-12(17)7-10(3)20-16(11)15/h5,7-8,18H,6H2,1-4H3 |
Clave InChI |
KVNRDSLYCOJCRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(O1)C(=C(C=C2O)OC)CC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![methyl 2-[(1R,5R,6R,13S,14S,16S)-6-(furan-3-yl)-8,14-dihydroxy-1,5,15,15-tetramethyl-17-oxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B10754130.png)


